2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione
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Overview
Description
2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of three aziridinyl groups and a fluorine atom attached to a cyclohexadiene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with aziridine in the presence of a fluorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is added to introduce the fluorine atom into the molecule .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The aziridinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aziridinyl compounds .
Scientific Research Applications
2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: It has shown promise as an anti-cancer agent due to its ability to induce DNA damage in cancer cells.
Mechanism of Action
The mechanism of action of 2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione involves the formation of reactive intermediates that can interact with nucleophilic sites in biological macromolecules. The aziridinyl groups are highly reactive and can form covalent bonds with DNA, leading to DNA cross-linking and subsequent cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making the compound a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(1-aziridinyl)-1,4-benzoquinone: Another aziridinylbenzoquinone derivative with similar anti-cancer properties.
Diaziquone (AZQ): A clinically used anti-cancer agent with a similar mechanism of action.
Mitomycin C: An anti-cancer antibiotic that also induces DNA cross-linking.
Uniqueness
2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione is unique due to the presence of three aziridinyl groups and a fluorine atom, which enhance its reactivity and specificity towards biological targets. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1683-96-1 |
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Molecular Formula |
C12H12FN3O2 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2,3,5-tris(aziridin-1-yl)-6-fluorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H12FN3O2/c13-7-8(14-1-2-14)12(18)10(16-5-6-16)9(11(7)17)15-3-4-15/h1-6H2 |
InChI Key |
PHOOFVBPSXCNTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)F)N4CC4 |
Origin of Product |
United States |
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